1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Lipophilicity XLogP3 Fluorine substitution

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic 1,4-diazepane derivative belonging to the N-sulfonyl-diazepane class. Its distinguishing structural features include a 5-fluoro-2-methoxybenzenesulfonyl group attached to one diazepane nitrogen and a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent on the other nitrogen.

Molecular Formula C16H23FN2O3S2
Molecular Weight 374.49
CAS No. 2309575-69-5
Cat. No. B2888435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS2309575-69-5
Molecular FormulaC16H23FN2O3S2
Molecular Weight374.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3
InChIInChI=1S/C16H23FN2O3S2/c1-22-15-4-3-13(17)11-16(15)24(20,21)19-7-2-6-18(8-9-19)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
InChIKeyRRGBCCPWMLDSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2309575-69-5): Structural Baseline for Chemoinformatic Selection


1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic 1,4-diazepane derivative belonging to the N-sulfonyl-diazepane class [1]. Its distinguishing structural features include a 5-fluoro-2-methoxybenzenesulfonyl group attached to one diazepane nitrogen and a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent on the other nitrogen [2]. The compound has a molecular formula of C₁₆H₂₃FN₂O₃S₂, a molecular weight of 374.5 g/mol, and a computed XLogP3 of 2.2, positioning it within a moderate lipophilicity range among its structural analogs [2]. As a member of the Life Chemicals F6556 screening library, this compound represents a specific chemotype within the broader 1,4-diazepane sulfonamide chemical space that has been explored for chemokine receptor antagonism, factor Xa inhibition, and CNS-targeted programs [1][3].

Why Generic Substitution Fails for 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane


Within the 1,4-diazepane sulfonamide chemical space, seemingly minor structural modifications—such as replacing the 5-fluoro-2-methoxybenzenesulfonyl group with a 3-methylbenzenesulfonyl or 4-chlorobenzenesulfonyl substituent—produce measurable changes in lipophilicity (ΔXLogP3 ≥ 0.2 units), hydrogen-bond acceptor count, and topological polar surface area that can alter pharmacokinetic behavior and target engagement profiles [1][2]. The fluorine atom at the 5-position of the aromatic ring not only modulates electron density on the sulfonamide group but also introduces the potential for halogen-bonding interactions that are absent in non-fluorinated analogs [3]. Similarly, the thiolan-3-yl moiety provides a thioether conformational constraint distinct from oxolane or simple alkyl substituents, impacting both conformational flexibility and metabolic liability [2]. These structural nuances render simple in-class substitution unreliable; the quantitative evidence below demonstrates where the target compound is structurally and physicochemically differentiated from its closest analogs.

Quantitative Differentiation Evidence: 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane vs. Structural Analogs


Fluorine-Driven Lipophilicity Modulation: Target Compound vs. Non-Fluorinated 3-Methylbenzenesulfonyl Analog

The 5-fluoro substituent on the benzenesulfonyl ring reduces the computed XLogP3 of the target compound to 2.2, compared to 2.4 for the directly analogous 1-(3-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5), which lacks fluorine [1][2]. This ΔXLogP3 of –0.2 units is consistent with the electron-withdrawing effect of fluorine, which lowers overall lipophilicity relative to a methyl substituent of comparable size, and places the target compound closer to the CNS drug-like optimal range (XLogP3 1–3) [3].

Lipophilicity XLogP3 Fluorine substitution CNS drug design

Enhanced Hydrogen-Bond Acceptor Capacity Relative to Non-Methoxy Chlorobenzenesulfonyl Analog

The target compound possesses 7 hydrogen-bond acceptor sites (two sulfonyl oxygens, one methoxy oxygen, one fluorine, one diazepane nitrogen, and one thioether sulfur), compared to only 5 acceptors in 1-(4-chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320888-34-2), which lacks the methoxy group and replaces fluorine with chlorine [1]. This difference of +2 H-bond acceptors, attributable specifically to the methoxy (–OCH₃) and fluorine substituents, increases the compound's capacity for directed hydrogen-bond interactions with biological targets while maintaining a moderate TPSA of 83.5 Ų—identical to the chloro-methoxy analog 2310207-83-9 but with higher acceptor count due to fluorine replacing chlorine [2].

Hydrogen bonding Solubility Sulfonamide SAR

Topological Polar Surface Area Differentiation: Target Compound vs. 3-Methylbenzenesulfonyl Analog

The target compound has a computed topological polar surface area (TPSA) of 83.5 Ų, compared to 74.3 Ų for the 3-methylbenzenesulfonyl analog (CAS 2310097-17-5), a difference of +9.2 Ų [1][2]. This increase is driven by the presence of the methoxy oxygen and fluorine atoms, which contribute additional polar surface relative to the methyl group. Importantly, the target compound's TPSA remains below the 90 Ų threshold commonly associated with favorable oral absorption and blood-brain barrier penetration, while the elevated value relative to the methyl analog suggests improved aqueous solubility and reduced phospholipidosis risk [3].

Polar surface area Membrane permeability ADME prediction

Mono-sulfonamide vs. Bis-sulfonamide Architecture: Molecular Weight and Rotatable Bond Efficiency

The target compound (MW 374.5 g/mol, 4 rotatable bonds) is a mono-sulfonamide derivative, whereas the closely related 1,4-bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-1,4-diazepane (CAS 700857-43-8) is a bis-sulfonamide with MW 476.5 g/mol and 8 rotatable bonds [1]. The target compound achieves a 21.4% reduction in molecular weight (ΔMW = –102 g/mol) and 50% fewer rotatable bonds, both of which are favorable for ligand efficiency metrics and oral bioavailability predictions under Lipinski and Veber rules [2]. The mono-sulfonamide architecture also preserves a free tertiary amine on the diazepane ring, enabling further functionalization or salt formation that is precluded in the bis-substituted analog.

Ligand efficiency Molecular weight Bis-sulfonamide comparison

Thiolan-3-yl Sulfur: Conformational Constraint and Metabolic Differentiation from Oxolane Analogs

The thiolan-3-yl (tetrahydrothiophen-3-yl) substituent introduces a thioether sulfur at the 3-position of the five-membered ring, contrasting with oxolan-3-yl analogs that bear an ether oxygen . The C–S bond (≈1.82 Å) is longer than the C–O bond (≈1.43 Å), and the C–S–C bond angle (≈99°) is more acute than the C–O–C angle (≈110°), resulting in distinct ring puckering and conformational preferences [1]. Additionally, thioethers are susceptible to S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, generating sulfoxide and sulfone metabolites that are not accessible from oxolane analogs—providing a divergent metabolic fate that can be exploited for prodrug design or avoided depending on the therapeutic objective [2].

Thioether Conformational constraint Metabolic stability Oxolane comparison

Recommended Scenarios for Procuring 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane


CNS-Focused Screening Library Enrichment

With an XLogP3 of 2.2 and TPSA of 83.5 Ų, both within established CNS drug-like ranges, this compound is well-suited for inclusion in CNS-targeted diversity sets. Compared to the more lipophilic 3-methylbenzenesulfonyl analog (XLogP3 2.4, TPSA 74.3 Ų), the target compound offers a more balanced permeability-solubility profile [1][2].

Sulfonamide Pharmacophore SAR Expansion

The combination of a 5-fluoro-2-methoxybenzenesulfonyl group with a thiolan-3-yl-substituted diazepane provides a distinct chemotype for structure-activity relationship (SAR) studies targeting sulfonamide-binding proteins. The 7 H-bond acceptor count and unique halogen-bonding potential differentiate it from 4-chlorobenzenesulfonyl and 3-methylbenzenesulfonyl analogs [1].

Mono-sulfonamide Scaffold for Lead Optimization

The mono-sulfonamide architecture (MW 374.5 g/mol, 4 rotatable bonds) preserves a free tertiary amine for further derivatization, unlike the bis-sulfonamide analog (MW 476.5 g/mol, 8 rotatable bonds). This makes the target compound a more efficient starting point for hit-to-lead campaigns where molecular weight and flexibility must be minimized [1].

Thioether Metabolic Probe Studies

The thiolan-3-yl sulfur provides a site for S-oxidation not available in oxolane analogs. Researchers investigating the impact of thioether metabolism on compound half-life, reactive metabolite formation, or prodrug strategies can use this compound to probe sulfur-dependent metabolic pathways [1][3].

Quote Request

Request a Quote for 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.